2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}-N-(propan-2-yl)acetamide
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Overview
Description
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core linked to a pyrrolidinone ring and an acetamide group, making it a unique structure for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the acetamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives.
Scientific Research Applications
2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biological assays to study protein-ligand interactions.
Medicine: The compound has potential therapeutic applications, such as in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, resulting in the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide include other benzimidazole derivatives and pyrrolidinone-containing compounds. Examples include:
- 2-{2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide
- 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(ethyl)acetamide
Uniqueness
The uniqueness of 2-{2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}-N-(methylethyl)acetamide lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-[2-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-propan-2-ylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-17-9-11-19(12-10-17)27-14-18(13-23(27)30)24-26-20-7-5-6-8-21(20)28(24)15-22(29)25-16(2)3/h5-12,16,18H,4,13-15H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTNIHQWQMWRDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)NC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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